molecular formula C14H25NO2 B13093384 tert-Butyl tert-butyl(3-methylenecyclobutyl)carbamate

tert-Butyl tert-butyl(3-methylenecyclobutyl)carbamate

Cat. No.: B13093384
M. Wt: 239.35 g/mol
InChI Key: MAZVBIVVEVUUSM-UHFFFAOYSA-N
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Description

tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate is an organic compound with the molecular formula C14H25NO2. It is a carbamate ester, which is widely used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and ease of removal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methylenecyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl(3-methylenecyclobutyl)carbamate oxide, while reduction may produce tert-butyl(3-methylenecyclobutyl)amine .

Scientific Research Applications

tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions during synthesis. The tert-butyl group can be easily removed under acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other protecting groups may not be as effective .

Properties

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

tert-butyl N-tert-butyl-N-(3-methylidenecyclobutyl)carbamate

InChI

InChI=1S/C14H25NO2/c1-10-8-11(9-10)15(13(2,3)4)12(16)17-14(5,6)7/h11H,1,8-9H2,2-7H3

InChI Key

MAZVBIVVEVUUSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1CC(=C)C1)C(=O)OC(C)(C)C

Origin of Product

United States

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